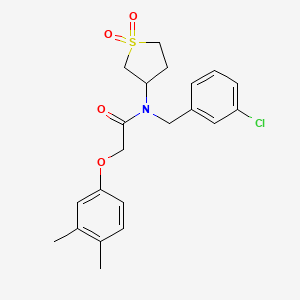![molecular formula C14H14FNO2S B12132623 (2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine](/img/structure/B12132623.png)
(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-二甲基苯基)[(2-氟苯基)磺酰基]胺是一种有机化合物,具有芳香族和磺酰基官能团。
准备方法
合成路线和反应条件
(2,5-二甲基苯基)[(2-氟苯基)磺酰基]胺的合成通常涉及 2,5-二甲基苯胺与 2-氟苯磺酰氯的反应。反应通常在碱(如三乙胺)存在下进行,以中和反应过程中产生的盐酸。反应通常在二氯甲烷等有机溶剂中低温下进行,以控制反应速率并提高产率。
工业生产方法
虽然 (2,5-二甲基苯基)[(2-氟苯基)磺酰基]胺的具体工业生产方法没有得到充分的文献记载,但一般方法将涉及实验室合成的放大。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施高效的纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
(2,5-二甲基苯基)[(2-氟苯基)磺酰基]胺可以发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化成亚砜或砜。
还原: 还原反应可以将磺酰基转化为硫醚。
取代: 芳香环可以发生亲电芳香取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 亲电芳香取代反应可以通过溴或硝酸等试剂在酸性条件下促进。
主要产物
氧化: 亚砜和砜。
还原: 硫醚。
取代: 芳香环的溴化或硝化衍生物。
科学研究应用
(2,5-二甲基苯基)[(2-氟苯基)磺酰基]胺在科学研究中有几个应用:
化学: 用作合成更复杂有机分子的构建块。
医药: 由于其独特的结构特征,正在研究其在药物中的潜在用途。
工业: 用于生产特种化学品和材料。
作用机制
(2,5-二甲基苯基)[(2-氟苯基)磺酰基]胺的作用机制取决于其具体的应用。在药物化学中,它可能与酶或受体等生物靶标相互作用,调节其活性。磺酰基可以作为氢键受体,而芳香环可以参与 π-π 相互作用,有助于该化合物与靶标的结合亲和力和特异性。
相似化合物的比较
类似化合物
- (2,5-二甲基苯基)磺酰氯
- (2-氟苯基)磺酰氯
- (2,5-二甲基苯基)胺
- (2-氟苯基)胺
独特性
(2,5-二甲基苯基)[(2-氟苯基)磺酰基]胺的独特性在于其官能团的组合,赋予了其独特的化学和物理性质。2,5-二甲基苯基和 2-氟苯基基团的存在,使得该化合物能够进行独特的相互作用和反应模式,这些模式在更简单的类似物中没有观察到。
属性
分子式 |
C14H14FNO2S |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-7-8-11(2)13(9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3 |
InChI 键 |
WOPKCYKYVKAVFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
![1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)
![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132563.png)

![methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12132574.png)
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132581.png)

![N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12132587.png)


![N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12132620.png)
